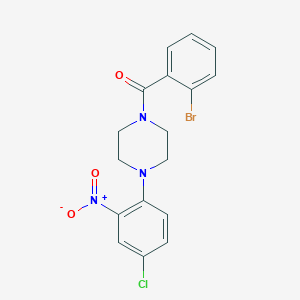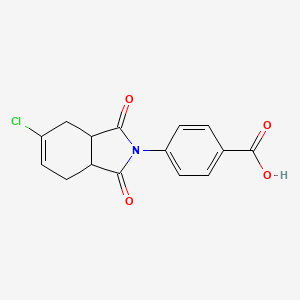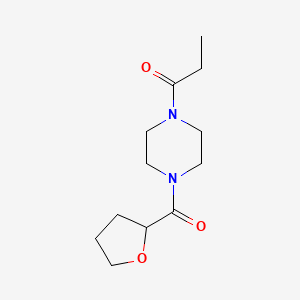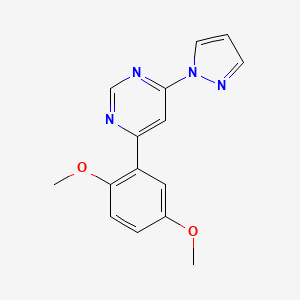![molecular formula C13H18N2O4 B5109484 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol, also known as NPC 15669, is a chemical compound that falls under the category of phenols. It has been widely studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and monoamine oxidase enzymes. The binding of this compound 15669 to sigma-1 receptors has been shown to increase calcium signaling and protein folding, while its inhibitory effect on monoamine oxidase enzymes leads to an increase in the levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound 15669 has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models. This compound 15669 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 in lab experiments is its unique properties, including its high affinity for sigma-1 receptors and its inhibitory effect on monoamine oxidase enzymes. These properties make this compound 15669 a valuable tool in studying the role of these cellular processes in various physiological and pathological conditions. However, one of the limitations of using this compound 15669 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669, including its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to fully understand the mechanism of action of this compound 15669 and its effects on various cellular processes. Additionally, the development of new synthesis methods and purification techniques could improve the yield and purity of this compound 15669, making it more accessible for scientific research.
Synthesis Methods
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with formaldehyde and piperidine. The resulting product is then treated with hydrochloric acid to obtain this compound 15669. The yield of this synthesis method is around 50%, and the purity of the final product can be increased through further purification techniques.
Scientific Research Applications
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. This compound 15669 has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
properties
IUPAC Name |
2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-9-10-2-1-5-14(7-10)8-11-6-12(15(18)19)3-4-13(11)17/h3-4,6,10,16-17H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWIJUULJRYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(benzylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]methanesulfonamide](/img/structure/B5109402.png)

![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)


![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5109465.png)


